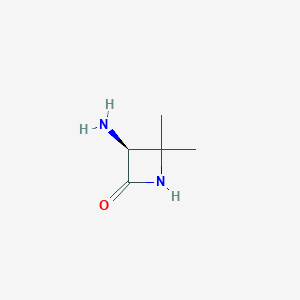

(3S)-3-amino-4,4-dimethylazetidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

820253-37-0 |

|---|---|

Molekularformel |

C5H10N2O |

Molekulargewicht |

114.15 g/mol |

IUPAC-Name |

(3S)-3-amino-4,4-dimethylazetidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3(6)4(8)7-5/h3H,6H2,1-2H3,(H,7,8)/t3-/m1/s1 |

InChI-Schlüssel |

WAPXKYQZDSODMH-GSVOUGTGSA-N |

Isomerische SMILES |

CC1([C@@H](C(=O)N1)N)C |

Kanonische SMILES |

CC1(C(C(=O)N1)N)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Transformations of 3s 3 Amino 4,4 Dimethylazetidin 2 One and Its Analogues

Ring Opening Reactions and Their Underlying Mechanisms

The susceptibility of the β-lactam ring to cleavage is its most defining chemical characteristic. This reactivity is a direct consequence of the ring strain inherent in the cyclic amide structure, which makes it significantly more reactive than its acyclic counterparts.

Nucleophile-Induced Ring Cleavage and Acyl-Nitrogen Bond Fission

The azetidin-2-one (B1220530) ring is highly susceptible to attack by nucleophiles. The ring strain within the β-lactam structure prevents the nitrogen lone pair from effectively delocalizing onto the carbonyl carbon, rendering this carbon significantly more electrophilic than in a typical acyclic amide. This heightened electrophilicity makes it a prime target for nucleophilic attack.

The reaction mechanism involves the nucleophile attacking the carbonyl carbon (C2), which leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the release of ring strain, resulting in the cleavage of the C2-N1 bond, a process known as acyl-nitrogen fission. This type of reaction is fundamental to the mechanism of action of β-lactam antibiotics. In the context of (3S)-3-amino-4,4-dimethylazetidin-2-one, this reaction opens the ring to produce various β-amino acid derivatives, depending on the nucleophile used. For instance, hydrolysis with water or a base yields the corresponding β-amino acid, while reaction with an amine affords a β-amino amide.

Table 1: Examples of Nucleophile-Induced Ring Opening of Azetidin-2-ones

| Nucleophile (Nu) | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | β-Amino Acid Salt |

| Water | H₂O (acid or base catalyzed) | β-Amino Acid |

| Amine | R-NH₂ | β-Amino Amide |

| Alcohol | R-OH (acid catalyzed) | β-Amino Ester |

This table illustrates the expected products from the reaction of a generic azetidin-2-one with various nucleophiles, based on established reactivity principles.

Strain-Release Driven Reactivity in Four-Membered Azetidinone Scaffolds

The primary driving force behind the reactivity of azetidinones is the substantial ring strain inherent to the four-membered heterocyclic system. nih.govnottingham.ac.uk This strain is a combination of angle strain, due to the deviation of bond angles from the ideal sp³ and sp² geometries, and torsional strain. Azetidines are noted to be more stable than the highly strained three-membered aziridines but are significantly more reactive than five- or six-membered rings. nih.govnottingham.ac.ukresearchgate.net

This stored potential energy is released during ring-opening reactions, making such processes thermodynamically favorable. nih.gov The relief of strain is a powerful thermodynamic driving force that facilitates reactions that might otherwise be slow or require harsh conditions. nih.govrsc.org This principle of strain-release driven reactivity is not only central to understanding the cleavage of the β-lactam ring but is also harnessed in synthetic chemistry to drive complex molecular rearrangements and constructions. nih.govrsc.org The presence of the gem-dimethyl group at the C4 position can further influence the ring strain and, consequently, its reactivity.

Stereochemical Consequences and Control in Ring Opening Processes

The stereochemistry of ring-opening reactions is a critical aspect, particularly for chiral molecules like this compound. The stereocenter at the C3 position can influence the stereochemical outcome of reactions.

In nucleophilic ring-opening reactions of related azetidines, the process can be highly stereoselective. For example, studies on the ring opening of substituted azetidinols have shown that nucleophilic attack can proceed with inversion of configuration at the carbon center being attacked, which is characteristic of an Sₙ2-like mechanism. acs.org While the primary site of attack in this compound is the C2 carbonyl carbon, the existing stereocenter at C3 can direct the approach of incoming reagents, especially if they are also chiral, leading to diastereomeric products. The control and prediction of this stereochemical outcome are essential for the synthesis of enantiomerically pure compounds.

Reactions Involving the Exocyclic Amine and Dimethyl Substituents

Beyond ring-opening, the substituents on the azetidinone core provide sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization and Derivatization of the Amino Moiety (e.g., Acylation, Alkylation)

The exocyclic amino group at the C3 position of this compound behaves as a typical primary amine and is a key handle for functionalization. This amine can be readily modified through a variety of standard organic transformations.

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or activated esters to form amides. A common example is the protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a reaction frequently employed in peptide synthesis and medicinal chemistry to modulate the properties of the parent molecule. researchgate.net

Alkylation: N-alkylation can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a standard approach. Furthermore, modern catalytic methods, such as iridium-catalyzed N-alkylation using alcohols as alkylating agents, offer efficient and direct routes to N-functionalized products. chemrxiv.org Palladium-catalyzed reactions have also emerged as powerful tools for the site-selective functionalization of amino acid derivatives.

Table 2: Common Reagents for Derivatization of the C3-Amino Group

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Acylation | Acid Anhydride | Di-tert-butyl dicarbonate | Boc-protected Amine |

| Acylation | Acid Chloride | Acetyl Chloride | Acetamide |

| Alkylation | Alcohol (Catalytic) | Benzyl Alcohol / Ir-catalyst | Benzylamine |

| Alkylation | Aldehyde (Reductive Amination) | Formaldehyde / NaBH₃CN | Methylamine |

This table provides examples of common functionalization reactions for the exocyclic amino group on the azetidinone scaffold.

Transformations at the Geminal Dimethyl-Substituted Carbon

The gem-dimethyl group at the C4 position is composed of unactivated C-H bonds and is generally considered chemically inert under standard reaction conditions. Direct functionalization of this position is challenging due to the strength of the C-H bonds and the steric hindrance provided by the two methyl groups.

Rearrangement Pathways (e.g., Photochemical and Thermal Inductions)

The four-membered ring of azetidin-2-one, commonly known as a β-lactam, is characterized by significant ring strain. This inherent strain not only makes the amide bond susceptible to nucleophilic attack but also serves as a driving force for various rearrangement reactions under thermal or photochemical conditions. globalresearchonline.netresearchgate.net While specific studies on the rearrangement of this compound are not extensively documented, the behavior of analogous β-lactam systems provides insight into potential transformation pathways.

Thermally or photochemically induced reactions are common for strained ring systems. researchgate.net For instance, the Staudinger cycloaddition, a key method for synthesizing β-lactams, can be initiated under thermal or photochemical conditions, involving the reaction of a ketene (B1206846) with an imine. researchgate.netmdpi.com Post-synthesis, the β-lactam ring itself can undergo transformations. Research on related azabicyclic systems derived from azetidinones has shown that rearrangements can be induced to introduce new functionalities in a stereocontrolled manner. acs.org For example, the treatment of 6-exo-iodo-2-azabicyclo[2.2.0]hexanes with silver or mercury salts can induce a rearrangement to form 2-azabicyclo[2.1.1]hexanes, demonstrating the skeletal transformations that are possible for structures containing the strained four-membered ring. acs.org

The specific substituents on the azetidinone ring are expected to play a crucial role in directing the course of any rearrangement. The gem-dimethyl group at the C4 position of this compound would influence the stability of potential intermediates, while the amino group at C3 could participate in or direct rearrangement pathways, potentially leading to more complex heterocyclic structures.

Mechanistic Studies of Molecular Interactions (Focus on Binding Principles and Inhibitory Mechanisms, not Efficacy)

Azetidinone-containing molecules are well-recognized as mechanism-based inhibitors for a variety of enzymes, most notably serine proteases. nih.govresearchgate.net The inhibitory action stems directly from the chemical reactivity of the strained β-lactam ring. The underlying principle involves the azetidinone acting as a suicide substrate, where the enzyme's own catalytic mechanism is co-opted to form a stable, inactive complex.

The mechanism generally involves the opening of the β-lactam ring by a nucleophilic residue in the enzyme's active site, typically a serine, to form a covalent acyl-enzyme intermediate. nih.gov This process effectively arrests the catalytic cycle. Studies on substituted 2-azetidinones as inhibitors of human leukocyte elastase (HLE) and human cathepsin G have shown that this acyl-enzyme intermediate can be quite stable, with one HLE-inhibitor complex exhibiting a half-life of 48 hours for reactivation. nih.gov In some cases, a "double hit" mechanism is proposed, where after the initial acylation of the active site serine, a second nucleophile within the active site, such as a histidine, may be alkylated, leading to a highly stable, essentially irreversible inactivation of the enzyme. nih.gov

Table 1: Enzymes Inhibited by Azetidinone Scaffolds and Mechanistic Details

| Enzyme Target | Azetidinone Class | Mechanistic Feature | Reference |

| Human Leukocyte Elastase | Substituted 2-azetidinones | Serine acylation, potential histidine alkylation ("double hit") | nih.gov |

| Cathepsin G | Substituted 2-azetidinones | Formation of a stable acyl-enzyme intermediate | nih.gov |

| D,D-transpeptidase | Penicillins, Cephalosporins | Inhibition of bacterial cell wall cross-linking | |

| Human Tryptase, Chymase | General 2-azetidinones | Mechanism-based inhibition | nih.govresearchgate.net |

| M. tuberculosis Transpeptidase | N-sulfenyl-azetidinones | Covalent disulfide adduct formation with active site cysteine | nih.gov |

The angle strain in the β-lactam ring (typically around 90°) prevents the nitrogen atom's lone pair from achieving optimal resonance with the carbonyl group. This lack of resonance delocalization significantly increases the electrophilic character of the carbonyl carbon, making it an irresistible target for nucleophilic attack by an active site residue, such as the hydroxyl group of serine or the thiol group of cysteine. globalresearchonline.netnih.gov

The substituents on the azetidinone scaffold provide the basis for specificity, dictating which enzymes the molecule will inhibit. For example, studies with isomers of 4-ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-3-one showed that the trans-isomer was significantly more active against HLE and cathepsin G than the cis-isomer, highlighting the importance of the precise three-dimensional arrangement of substituents for effective binding and inhibition. nih.gov The enzyme recognizes not just the reactive β-lactam core but the entire molecular structure, with specific side chains interacting with corresponding binding pockets in the active site to ensure proper orientation for the subsequent chemical reaction.

The inactivation of an enzyme by an azetidinone inhibitor is fundamentally a chemical transformation that results in a stable, covalent bond between the inhibitor and the enzyme. This process, known as covalent adduct formation, is the molecular endpoint of the inhibition mechanism.

The most common pathway involves the nucleophilic attack by an active site serine on the β-lactam carbonyl. This attack proceeds through a tetrahedral intermediate, which then collapses, cleaving the C-N bond of the β-lactam ring. The result is an ester linkage between the inhibitor and the serine residue, forming a stable acyl-enzyme adduct. nih.gov This covalent modification effectively sequesters the enzyme in an inactive state. The stability of this adduct determines the duration of inhibition. While some acyl-enzyme complexes can undergo slow hydrolysis to regenerate the active enzyme, others are exceptionally stable. nih.gov

Alternative mechanisms of covalent adduct formation have also been identified. For N-sulfenylated azetidinones, the mechanism of action against the transpeptidase LdtMt2 from Mycobacterium tuberculosis involves the transfer of the N-thio group from the β-lactam to an active site cysteine residue. nih.gov This forms a covalent disulfide adduct with the protein, a distinct mechanism from the typical acylation pathway. nih.gov This demonstrates that the azetidinone scaffold can be modified to engage in different types of covalent bond-forming reactions with target enzymes, expanding its utility as a versatile core for designing specific mechanism-based inhibitors.

Applications of 3s 3 Amino 4,4 Dimethylazetidin 2 One in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

(3S)-3-amino-4,4-dimethylazetidin-2-one and its analogs are powerful chiral building blocks in organic synthesis. nih.govbioascent.com The inherent chirality and the presence of multiple functional groups—a secondary amine, a lactam, and a stereogenic center—allow for its use in creating a variety of enantiomerically pure compounds. nih.govbioascent.com The gem-dimethyl substitution at the C4 position provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent C3 position, offering a level of control in the synthesis of complex targets. The ester enolate-imine condensation is a primary method for constructing the 2-azetidinone ring, enabling the synthesis of various 3-amino-4-alkyl-2-azetidinones which are key intermediates for antibiotics. scispace.com

The synthesis of non-natural amino acids is a significant area of research in medicinal chemistry, as these motifs can be integrated into peptides to enhance their stability, bioavailability, and biological activity. bioascent.comnih.gov this compound serves as a precursor for such unnatural amino acids and peptidomimetics. nih.govmdpi.com The azetidinone ring can be strategically opened to yield novel amino acid structures that are not found in nature. For instance, chiral donor-acceptor azetines, which are related to azetidinones, can undergo ring-opening reactions with a variety of nucleophiles to produce a broad spectrum of amino acid derivatives with complete retention of enantiopurity. nih.gov This methodology allows for the attachment of the chiral amino acid framework of the 3-azetidinone to different amines and alcohols. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. nih.govnih.gov The rigid azetidinone scaffold can be incorporated into peptide chains to induce specific conformations, such as β-turns. nih.gov For example, 3-aminopyridin-2(1H)-ones, which contain an amino acid amide fragment, are used in the synthesis of peptidomimetics. nih.gov Similarly, the azetidinone structure of the title compound can be functionalized to create peptidomimetic structures. The development of synthetic methods to incorporate such scaffolds into larger molecules is crucial for advancing drug discovery. mdpi.com

The strained β-lactam ring of azetidin-2-ones makes them susceptible to ring-opening and rearrangement reactions, positioning them as valuable precursors for a wide array of other heterocyclic systems. researchgate.net The incorporation of β-lactam derivatives into various heterocycles through pharmacophoric hybridization has led to compounds with significant medicinal applications. researchgate.net For instance, 3-amino-4-substituted monocyclic β-lactams are key structural motifs in medicinal chemistry and can be synthesized using methods like the Staudinger cycloaddition. researchgate.net

The functional groups on this compound can be manipulated to construct larger and more complex heterocyclic frameworks. For example, the amino group can be acylated, and the lactam ring can be opened to yield intermediates for the synthesis of other nitrogen-containing heterocycles. Research has shown that related 3-amino-azetidinone derivatives can be used to synthesize a variety of compounds, including those with potential anti-cancer properties. nih.gov The synthesis of new heterocyclic amino acid derivatives containing azetidine (B1206935) rings has been described, starting from related azetidin-3-one (B1332698) precursors. mdpi.com

The enantiopure nature of this compound makes it a crucial starting material for the enantioselective synthesis of intermediates for pharmacologically active compounds. scispace.comnih.gov Chiral N-heterocycles are privileged structures in the pharmaceutical industry. nih.gov The condensation of ester enolates with imines is a key strategy for the enantioselective synthesis of 3-amino-2-azetidinones, which are themselves intermediates for important antibiotics like Aztreonam and Carumonam. scispace.com The stereochemical outcome of these reactions can often be controlled to produce specific isomers. scispace.com

For example, the synthesis of chiral γ-amino alcohols, which are important intermediates for some antidepressant drugs, can be achieved through the enantioselective reduction of corresponding ketones, a transformation where chiral precursors play a key role. illinois.edu The table below illustrates examples of pharmacologically relevant intermediates derived from related 3-amino-2-azetidinone scaffolds.

| Precursor | Synthesized Intermediate | Stereochemistry | Application/Significance |

| Chiral Ester Derivative and Imine | (3R,4S)-3-amino-4-alkyl-2-azetidinone | trans | Intermediate for β-lactam antibiotics scispace.com |

| Chiral Ester Derivative and Imine | (3S,4S)-3-amino-4-alkyl-2-azetidinone | cis | Intermediate for β-lactam antibiotics scispace.com |

| (2R)-2,3-O-isopropylidene glyceraldehyde derivative | trans-(3R,4S)-3-amino-4-[(1'S)-1',2'-O-isopropylidene-ethyl]-2-azetidinone | trans | Key intermediate with high diastereomeric and enantiomeric excess scispace.com |

| N-(trimethylsilyl)imine derivative | cis-(3S,4S) isomer of the above | cis | Intermediate for Carumonam synthesis scispace.com |

Scaffold for the Rational Design of Structurally Diverse Research Compounds

A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds for biological screening. This compound is an excellent scaffold for the rational design of new research compounds due to its defined three-dimensional structure and multiple points for diversification. nih.govresearchgate.netnih.gov

The 3-amino group can be readily acylated with a wide range of carboxylic acids, introducing diverse substituents. nih.gov The lactam nitrogen can also be functionalized, and the rigid ring system ensures that the appended groups are held in a predictable spatial arrangement. This is particularly valuable in structure-activity relationship (SAR) studies, where the goal is to understand how different functional groups at specific positions affect the biological activity of a molecule. Heterocyclic compounds, such as those containing a 2-amino-1,3,4-thiadiazole (B1665364) moiety, are often used as scaffolds for developing new antimicrobial and antiviral agents. nih.govresearchgate.netmdpi.com The principles of using a core heterocycle to generate diverse libraries of compounds are directly applicable to the use of this compound.

Development and Evaluation of Chiral Catalysts and Ligands Incorporating Azetidinone Moieties

The chiral framework of this compound makes it an attractive candidate for the development of novel chiral catalysts and ligands for asymmetric synthesis. researchgate.netacs.org Chiral ligands are essential for enantioselective catalysis, where a small amount of a chiral catalyst can produce a large amount of an enantiomerically enriched product. acs.org

Derivatives of chiral 3-aminoazetidines have been used as ligands in asymmetric reactions. researchgate.net For example, chiral diamines have been shown to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The amino and lactam functionalities of the azetidinone ring can serve as coordination sites for metal centers, while the chiral backbone induces stereoselectivity in the catalyzed reaction. Pyridinyloxazolidines, for instance, are versatile scaffolds for constructing chiral catalysts. rsc.org Similarly, oxazaborolidines derived from chiral amino alcohols are effective catalysts for the enantioselective reduction of ketones. mdpi.com While specific applications of this compound itself as a catalyst or ligand are an area of ongoing research, its structural features suggest significant potential in this field. The development of "scaffolding ligands" that covalently and reversibly bind to a substrate represents an innovative approach in catalysis where azetidine-like structures could be employed. acs.org

Computational and Theoretical Studies of 3s 3 Amino 4,4 Dimethylazetidin 2 One and Azetidinone Analogues

Quantum Chemical Calculations: Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of azetidinone systems. These methods allow for the detailed investigation of electronic structure, molecular orbital energies, and the prediction of relative stabilities and sites of reactivity.

For the parent 2-azetidinone ring, calculations have shown that the carbon atoms C2 and C3 are sp3 hybridized. researchgate.net The analysis of the electronic structure provides insights into bond lengths, bond angles, and charge distributions. For instance, Hirshfeld charge analysis on 2-azetidinone reveals the distribution of partial charges on each atom, which is crucial for understanding its interaction with other molecules. researchgate.net

The stability of various substituted azetidinone isomers can be compared by calculating their total electronic energies. Electronic structure calculations on C3H6O isomers, which include cyclic ethers and unsaturated alcohols, have demonstrated that the relative stability of different structural arrangements can be accurately predicted. nih.gov Acetone, in this case, was identified as the most stable isomer, with other cyclic structures like oxetane (B1205548) being less stable. nih.gov This type of analysis can be extended to substituted azetidinones like (3S)-3-amino-4,4-dimethylazetidin-2-one to compare its stability against other constitutional isomers or diastereomers.

Reactivity can be predicted by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile. For azetidinone analogues, the HOMO is often localized on the β-lactam ring, while the LUMO is associated with the carbonyl group, indicating its susceptibility to nucleophilic attack. The analysis of frontier molecular orbitals is also a key component in understanding cycloaddition reactions. researchgate.net

Table 1: Representative Calculated Properties for Azetidinone Analogues

| Calculated Property | Method | Compound Class | Typical Findings |

| Bond Lengths & Angles | DFT, MP2 | 2-Azetidinones | Provides optimized geometric parameters in agreement with experimental data. researchgate.net |

| Hirshfeld Charges | DFT | 2-Azetidinones | Reveals partial atomic charges, identifying electrophilic and nucleophilic sites. researchgate.net |

| Relative Stability | DFT, MP2 | Isomeric Systems | Allows for the energy ranking of different isomers. nih.gov |

| Frontier Orbital Energies | DFT | Azetidinones | Predicts sites of nucleophilic and electrophilic attack. researchgate.net |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of azetidinones is a key determinant of their properties. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them. For a molecule like this compound, the orientation of the amino group and the puckering of the four-membered ring are of primary interest.

The stereochemical outcome of reactions that form the azetidinone ring, such as the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, is highly dependent on reaction conditions and the nature of the reactants. nih.govmdpi.com Computational modeling can predict whether the cis or trans diastereomer is the thermodynamically or kinetically favored product. For example, in the synthesis of 3-hydroxy-2-azetidinones, the use of acetoxyketene in a Staudinger cycloaddition led to the formation of cis-β-lactams. mdpi.com Theoretical studies can elucidate the transition state structures leading to each stereoisomer, explaining the observed selectivity.

Table 2: Factors Influencing Stereochemical Outcome in Azetidinone Synthesis

| Factor | Computational Approach | Influence on Stereochemistry |

| Reagents | Transition State Modeling | Substituents on the imine and ketene affect the steric and electronic interactions in the transition state, favoring one diastereomer over another. nih.gov |

| Solvent | Solvation Models (e.g., PCM) | The polarity of the solvent can stabilize or destabilize charged intermediates or transition states, altering the reaction pathway and stereoselectivity. nih.gov |

| Temperature | Reaction Coordinate Analysis | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable thermodynamic product. nih.gov |

| Catalyst | Catalyst-Substrate Complex Modeling | The coordination of a catalyst can create a chiral environment that directs the approach of the reactants. |

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., Density Functional Theory (DFT), Electron Localization Function (ELF) Analysis)

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. DFT calculations are frequently used to investigate the mechanisms of reactions involving azetidinones. researchgate.netmdpi.com

For instance, the mechanism of the Staudinger cycloaddition to form β-lactams has been a subject of theoretical study. DFT can be used to compare different proposed pathways, such as a concerted [2+2] cycloaddition versus a stepwise mechanism involving a zwitterionic intermediate. The calculated activation energies for each step can reveal the most likely reaction pathway. mdpi.com

Electron Localization Function (ELF) analysis provides a visual representation of electron pairing in a molecule, which is particularly useful for understanding bond formation and breaking during a reaction. In cycloaddition reactions, ELF analysis of the transition state can show the extent to which new covalent bonds have formed, helping to determine whether the mechanism is concerted or stepwise, and synchronous or asynchronous. researchgate.net For example, in Diels-Alder reactions, DFT and ELF studies have revealed concerted but asynchronous transition states. researchgate.net

These computational techniques can also be applied to understand the reactivity of the β-lactam ring itself, such as its susceptibility to hydrolysis. By modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the carbonyl carbon, the activation energy for ring-opening can be calculated, providing a quantitative measure of the ring's stability.

Molecular Dynamics Simulations and Investigations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular complexes, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution or in a biological environment. dovepress.com MD simulations model the movement of atoms and molecules over time based on a force field, providing insights into intermolecular interactions, solvation, and conformational dynamics. dovepress.comnih.gov

For this compound, MD simulations could be used to study its interactions with solvent molecules, which can influence its reactivity. The simulations can reveal the structure of the solvation shell and the strength of hydrogen bonds between the amino and amide groups of the azetidinone and the surrounding solvent.

In a biological context, MD simulations are invaluable for understanding how a molecule like an azetidinone analogue interacts with a protein target, such as a bacterial enzyme. nih.gov By placing the molecule in the active site of the enzyme and running an MD simulation, one can observe the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, that contribute to binding affinity and specificity. nih.govnih.gov These simulations can also reveal how the binding of the molecule affects the protein's conformation and dynamics. Coarse-grained MD simulations can be used to study larger systems and longer timescales, such as the self-assembly of drug-loaded polymeric micelles. researchgate.net

Table 3: Applications of Molecular Dynamics Simulations for Azetidinones

| Application | Information Gained |

| Solvation Studies | Structure of the solvation shell, hydrogen bonding patterns, and the influence of the solvent on conformation. dovepress.com |

| Protein-Ligand Binding | Identification of key binding interactions (hydrogen bonds, hydrophobic contacts), prediction of binding affinity, and understanding the structural basis of selectivity. nih.gov |

| Conformational Dynamics | Exploration of the accessible conformations of the molecule and the timescales of conformational changes. |

| Self-Assembly | Understanding how azetidinone-containing molecules might aggregate or interact with larger structures like micelles or membranes. researchgate.net |

pKa Computational Calculations and Their Influence on Reactivity

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, which in turn has a profound influence on its reactivity, solubility, and biological activity. For this compound, the pKa of the C3-amino group is of particular interest.

Computational methods can predict pKa values with a reasonable degree of accuracy. nih.gov Common approaches involve calculating the Gibbs free energy change for the deprotonation reaction using thermodynamic cycles. researchgate.net These calculations typically require accurate quantum chemical calculations of the energies of the protonated and deprotonated species in both the gas phase and in solution, with the solvent effects often being modeled using a continuum solvation model. nih.govresearchgate.net More advanced methods may include the explicit addition of one or more solvent molecules to the calculation to better model the local solute-solvent interactions. nih.govresearchgate.net

The pKa of the amino group on the azetidinone ring will dictate its nucleophilicity. At a pH below its pKa, the amino group will be protonated (as -NH3+), rendering it non-nucleophilic. At a pH above its pKa, it will be in its neutral form (-NH2), making it a potent nucleophile for further chemical modifications. The reactivity of various functional groups is often directly correlated with their pKa values. rsc.org Linear correlations between calculated properties (like net atomic charges) and experimental pKa values have been established for certain classes of compounds, providing a rapid way to estimate reactivity. mdpi.com

Table 4: Computational Approaches for pKa Determination

| Method | Description | Key Considerations |

| Thermodynamic Cycle | Calculates the Gibbs free energy of deprotonation in solution by summing the free energies of gas-phase deprotonation and the solvation of all species. nih.govresearchgate.net | Requires accurate calculation of solvation energies, which can be a source of error. researchgate.net |

| Direct Approach | Calculates the Gibbs free energy of the acid-base equilibrium directly in solution using a continuum solvation model. nih.gov | Can be less computationally demanding than the thermodynamic cycle approach. |

| Inclusion of Explicit Solvent | One or more solvent molecules are explicitly included in the quantum chemical calculation to model specific hydrogen bonding interactions. nih.govresearchgate.net | Can significantly improve the accuracy of the calculated pKa. researchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Develops a linear correlation between calculated quantum chemical descriptors (e.g., atomic charges) and experimental pKa values. researchgate.netmdpi.com | Predictive power is limited to the class of compounds for which the correlation was developed. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For (3S)-3-amino-4,4-dimethylazetidin-2-one, ¹H and ¹³C NMR spectroscopy would provide definitive information on the number and connectivity of atoms, while 2D techniques like COSY, HSQC, and HMBC would confirm the assignment of protons to their corresponding carbons.

The ¹H NMR spectrum is expected to show distinct signals for the proton at the C3 chiral center, the non-equivalent protons of the NH₂ group, the lactam N-H proton, and the two magnetically non-equivalent methyl groups at C4. The chemical shift and multiplicity of the C3 proton are particularly important for confirming the ring structure and its substitution pattern.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbon (C2) of the β-lactam ring, the two chiral carbons (C3 and C4), and the carbons of the gem-dimethyl groups.

Stereochemical assignment, particularly confirming the (3S) configuration, often relies on advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. nih.gov NOE experiments can reveal through-space proximity between specific protons, which helps to establish their relative orientation in the three-dimensional structure. For related azetidinone structures, NOE has been crucial in assigning stereochemistry in the absence of X-ray crystal data. nih.gov

Interactive Data Table: Predicted NMR Data

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Key Correlations (Predicted) |

| C=O (C2) | - | ~170-175 | HMBC from C3-H, NH |

| C-NH₂ (C3) | ~3.5-4.5 (doublet) | ~55-65 | COSY with NH; HMBC from methyls |

| C(CH₃)₂ (C4) | - | ~50-60 | HMBC from C3-H, methyls |

| gem-CH₃ | ~1.2-1.5 (two singlets) | ~20-30 (two signals) | HMBC to C4, C3 |

| NH (lactam) | ~7.0-8.5 (broad singlet) | - | HMBC from C3-H, C4 |

| NH₂ | ~1.5-3.0 (broad singlet) | - | COSY with C3-H |

Note: Actual chemical shifts are dependent on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. researchgate.net These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by vibrating bonds with a changing dipole moment, while Raman spectroscopy detects the inelastic scattering of light from vibrating bonds that involve a change in polarizability. mdpi.com

For this compound, the most characteristic absorption in the IR spectrum is the strong band associated with the C=O stretching vibration of the β-lactam ring. This peak typically appears at a relatively high wavenumber (around 1730-1780 cm⁻¹) due to the ring strain. Other key absorptions would include N-H stretching vibrations for both the primary amine (NH₂) and the lactam amide, typically appearing in the 3200-3400 cm⁻¹ region. C-H stretching and bending vibrations for the methyl and methine groups would also be present.

Raman spectroscopy would also detect the β-lactam C=O stretch and would be particularly useful for observing symmetric vibrations that might be weak in the IR spectrum. ichemical.com

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| β-Lactam Carbonyl | C=O Stretch | 1730 - 1780 (Strong) | 1730 - 1780 (Weak-Medium) |

| Amine / Amide | N-H Stretch | 3200 - 3400 (Medium, Broad) | 3200 - 3400 (Weak) |

| Amine | N-H Bend (Scissoring) | 1590 - 1650 (Medium) | Weak |

| Alkyl Groups | C-H Stretch | 2850 - 3000 (Medium-Strong) | 2850 - 3000 (Strong) |

| gem-Dimethyl | C-H Bend (Asymmetric/Symmetric) | ~1370, ~1460 | ~1370, ~1460 |

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of the atoms.

For a chiral molecule like this compound, successful single-crystal X-ray diffraction analysis would definitively confirm the (S) stereochemistry at the C3 position. It would also provide detailed information on the conformation of the four-membered azetidinone ring, which is typically nearly planar but can exhibit slight puckering. Furthermore, the analysis reveals the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding involving the amine and lactam groups.

Interactive Data Table: Hypothetical Crystallographic Parameters

Obtaining suitable crystals for X-ray analysis is a prerequisite. If such crystals were obtained, the data would resemble the following hypothetical parameters:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal. |

| a, b, c (Å) | 8.5, 10.2, 12.5 | Dimensions of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Flack Parameter | ~0.0(1) | Confirms the absolute stereochemistry (a value near zero for the correct enantiomer). |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular mass, which should correspond to the calculated value for its molecular formula, C₆H₁₂N₂O. This serves as a primary confirmation of the compound's identity.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions. Subsequent tandem mass spectrometry (MS/MS) analysis involves isolating the molecular ion (or a protonated version, [M+H]⁺) and inducing fragmentation. The resulting fragment ions provide information about the molecule's structure. For β-lactams, a characteristic fragmentation pathway is the cleavage of the four-membered ring. For this specific compound, expected fragmentation could involve the loss of CO, C₂H₄, or cleavage across the C3-C4 and N1-C2 bonds. The analysis of these fragmentation patterns helps to piece together the molecular structure. google.com A mass spectrum for the related isomer, 3,3-dimethyl-4-(1-aminoethyl)-azetidin-2-one, has been reported, showing characteristic fragments that aid in structural identification. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Possible Origin |

| [M]⁺ | C₆H₁₂N₂O | 128.0950 | Molecular Ion |

| [M+H]⁺ | C₆H₁₃N₂O | 129.1028 | Protonated Molecular Ion (ESI) |

| [M-CO]⁺ | C₅H₁₂N₂ | 100.1000 | Loss of carbonyl group |

| [M-C₂H₅N]⁺ | C₄H₇NO | 85.0528 | Cleavage of the C3-C4 and N1-C2 bonds |

| [C₄H₁₀N]⁺ | C₄H₁₀N | 72.0813 | Fragment containing the C4 and gem-dimethyl groups |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

For this compound, with the molecular formula C₆H₁₂N₂O, the theoretical elemental composition would be calculated and compared against the values obtained from combustion analysis.

Interactive Data Table: Elemental Analysis Data

| Element | Molecular Formula | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | C₆H₁₂N₂O | 56.23% | 56.20% |

| Hydrogen (H) | C₆H₁₂N₂O | 9.44% | 9.48% |

| Nitrogen (N) | C₆H₁₂N₂O | 21.86% | 21.82% |

| Oxygen (O) | C₆H₁₂N₂O | 12.48% | Not typically measured directly |

A close agreement (typically within ±0.4%) between the theoretical and found values is considered a confirmation of the sample's purity and proposed formula.

Future Directions and Emerging Research Avenues for Azetidinone Chemistry

Development of Novel and Highly Stereoselective Synthetic Strategies

The synthesis of β-lactams, especially those with multiple stereocenters, remains a central challenge in organic chemistry. For a target like (3S)-3-amino-4,4-dimethylazetidin-2-one, controlling the stereochemistry at the C3 position is crucial. While classical methods like the Staudinger ketene-imine cycloaddition provide a foundational approach, future research is geared towards more advanced, catalytic, and asymmetric strategies.

Research Findings: The asymmetric synthesis of 3-amino-β-lactams often relies on the use of chiral auxiliaries or chiral catalysts. One established method involves the [2+2] cycloaddition of aminoketenes with chiral hydrazones, followed by an oxidative cleavage of the N-N bond to reveal the free amino group. nih.gov Another approach is the selective imination of 3-oxo-β-lactams, which can then be reduced to the desired 3-amino-β-lactams, offering a pathway that avoids the undesired ring-opening of the sensitive β-lactam core. nih.gov The cyclization to form the 3-aminoazetidinone ring can be highly diastereoselective, yielding the biologically active trans isomer under mild conditions. nih.gov

Future strategies will likely focus on catalytic enantioselective methods that avoid stoichiometric chiral reagents. For instance, a three-component coupling reaction using a chiral lithium amide has been shown to produce β-lactam frameworks with excellent stereocontrol. rsc.org The development of catalytic asymmetric syntheses, such as those using a chiral benzoylquinine catalyst in conjunction with a proton sponge, represents a significant step forward for creating β-lactams from ketenes and imines. organic-chemistry.org

Table 1: Comparison of Stereoselective Strategies for 3-Amino-β-Lactam Synthesis

| Strategy | Key Features | Stereocontrol | Potential for this compound |

|---|---|---|---|

| Chiral Hydrazone Cycloaddition | [2+2] cycloaddition with aminoketenes; requires subsequent N-N cleavage. nih.gov | High diastereoselectivity based on the chiral hydrazone. | Applicable, but requires a multi-step sequence. |

| Selective Imination of 3-Oxo-β-lactams | Two-step sequence: imination followed by reduction. nih.gov | Stereocontrol is determined by the reduction step. | A viable route if the precursor 4,4-dimethylazetidine-2,3-dione is accessible. |

| Catalytic Asymmetric Synthesis | Uses a substoichiometric amount of a chiral catalyst (e.g., benzoylquinine). organic-chemistry.org | High enantioselectivity possible. | Highly desirable as it offers an efficient, atom-economical route to the enantiopure target. |

| Chiral Lithium Amide Coupling | Three-component reaction providing high regio- and stereoselectivity. rsc.org | Excellent diastereomeric excess reported. | Promising for constructing the core with precise stereochemistry. |

Exploration of Unprecedented Reactivity Profiles for Enhanced Molecular Diversification

The reactivity of the azetidinone ring is dominated by its inherent strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening. rsc.org However, the substituents on the ring profoundly modulate this reactivity and provide handles for diversification. For this compound, the C3-amino group and the C4-gem-dimethyl group are key sites for exploring new chemical transformations.

Research Findings: The amino group at the C3 position is a versatile functional handle. It can be acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents, which has been shown to modulate biological activity in anti-cancer agents. nih.govnih.gov Furthermore, the development of methods for the functionalization of azetidines through nucleophilic substitution on bromo-substituted precursors highlights the potential for introducing diverse chemical matter onto the ring system. nih.gov

Future research will likely target the selective functionalization of the β-lactam core itself, moving beyond simple N-acylation. The development of methods for C-H functionalization at positions on the azetidinone ring that are traditionally considered unreactive would open up new avenues for diversification. acs.org The unique steric environment created by the C4-gem-dimethyl groups could be exploited to direct regioselective reactions or to enhance the metabolic stability of resulting derivatives, a desirable trait in medicinal chemistry. nih.gov The ring strain of azetidines can be harnessed to drive unique chemical transformations that are not accessible with less strained heterocycles like pyrrolidines. rsc.org

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies are set to revolutionize the synthesis and functionalization of complex molecules like azetidinones. Flow chemistry offers enhanced control over reaction parameters and safety, while photoredox catalysis provides access to novel bond formations under mild conditions.

Research Findings: Photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of nitrogen-containing heterocycles. Visible light-enabled aza Paternò-Büchi reactions, for example, provide a direct route to functionalized azetidines from imines and alkenes. researchgate.net This methodology overcomes many of the limitations of traditional photochemical methods. rsc.org Furthermore, photoredox-catalyzed C-H functionalization allows for the direct modification of otherwise inert C-H bonds in lactams and related structures. acs.orgnih.gov This strategy can be applied in late-stage functionalization, allowing for the rapid diversification of complex molecules. charnwooddiscovery.comnih.gov Dual copper/photoredox catalysis has been used for the multi-component allylation of strained azabicyclo[1.1.0]butanes to generate functionalized azetidines. dlut.edu.cn

Flow chemistry allows for the safe handling of hazardous reagents and intermediates and enables reactions that are difficult to control in batch processes. digitellinc.com While specific applications to this compound are not documented, the principles are directly applicable. The synthesis of β-lactams often involves reactive intermediates like ketenes, whose generation and reaction can be precisely controlled in a flow reactor.

Table 2: Potential Applications of Modern Methodologies to the Target Scaffold

| Methodology | Potential Application to this compound | Key Advantages |

|---|---|---|

| Photoredox Catalysis | Late-stage C-H functionalization of the azetidinone ring or alkyl side chains; Synthesis of derivatives via radical additions. acs.orgcharnwooddiscovery.com | Mild reaction conditions, high functional group tolerance, access to unique reactivity. nih.gov |

| Flow Chemistry | Controlled synthesis via Staudinger cycloaddition by managing reactive ketene (B1206846) intermediates; High-throughput screening of derivatization reactions. digitellinc.com | Enhanced safety, precise control of temperature and time, scalability. |

| Dual Catalysis | Combining photoredox with transition metal catalysis for novel cross-coupling reactions at the C3-amino group or other positions. dlut.edu.cn | Synergistic reactivity leading to new bond formations not possible with a single catalyst. |

Advanced Computational Design and Predictive Modeling for Azetidinone-Based Scaffolds

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For azetidinone scaffolds, in silico methods can be used to predict biological activity, understand structure-activity relationships (SAR), and design novel derivatives with improved properties.

Research Findings: Computational modeling is widely used to study β-lactam derivatives. Molecular docking and quantum chemical studies are employed to predict the binding of β-lactams to their biological targets, such as bacterial enzymes like β-lactamase and transpeptidase. benthamdirect.comnih.gov These studies can reveal key interactions between the molecule and the protein's active site and help explain the structural basis for antibacterial efficacy. emerginginvestigators.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for the early-stage evaluation of drug candidates, helping to filter out compounds with unfavorable pharmacokinetic profiles. nih.gov

For a scaffold like this compound, computational approaches can be used to design libraries of virtual derivatives by modifying the C3-amino substituent. These virtual libraries can then be screened against biological targets to identify promising candidates for synthesis. nih.gov Predictive models, based on machine learning or statistical methods, can be developed from existing data on β-lactam allergies or activity to guide the design of safer and more effective compounds. nih.govnih.govdntb.gov.ua

Table 3: Computational Approaches for Azetidinone Scaffold Development

| Computational Method | Objective | Application to this compound |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation of a ligand in a protein's active site. benthamdirect.com | Screen virtual libraries of C3-substituted derivatives against target enzymes (e.g., penicillin-binding proteins). mdpi.com |

| Quantum Chemistry (DFT) | Calculate electronic structure, reactivity, and stability. emerginginvestigators.org | Determine the reactivity of the β-lactam ring and analyze the stability of different conformers. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | Assess the stability of the binding pose identified through docking and understand dynamic interactions. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. nih.gov | Prioritize derivatives with favorable drug-like properties for synthesis and experimental testing. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.